BenchChemオンラインストアへようこそ!

4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

Lipophilicity Drug-likeness Partition coefficient

4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine (CAS 5919-81-3) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, incorporating a 4-bromophenyl substituent at the oxadiazole 5-position and a meta-sulfonylmorpholine-substituted phenyl ring at the 2-position. Its molecular formula is C₁₈H₁₆BrN₃O₄S with a molecular weight of 450.31 g/mol, a density of 1.543 g/cm³, a predicted boiling point of 621.9 °C at 760 mmHg, a refractive index of 1.622, and a flash point of 329.9 °C.

Molecular Formula C18H16BrN3O4S
Molecular Weight 450.3 g/mol
CAS No. 5919-81-3
Cat. No. B3456219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
CAS5919-81-3
Molecular FormulaC18H16BrN3O4S
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H16BrN3O4S/c19-15-6-4-13(5-7-15)17-20-21-18(26-17)14-2-1-3-16(12-14)27(23,24)22-8-10-25-11-9-22/h1-7,12H,8-11H2
InChIKeyUQHPPMJGERMKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine (CAS 5919-81-3): Physicochemical Identity and Procurement-Relevant Profile


4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine (CAS 5919-81-3) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, incorporating a 4-bromophenyl substituent at the oxadiazole 5-position and a meta-sulfonylmorpholine-substituted phenyl ring at the 2-position . Its molecular formula is C₁₈H₁₆BrN₃O₄S with a molecular weight of 450.31 g/mol, a density of 1.543 g/cm³, a predicted boiling point of 621.9 °C at 760 mmHg, a refractive index of 1.622, and a flash point of 329.9 °C . The computed logP is 3.281, with a topological polar surface area (tPSA) of approximately 92 Ų, zero H-bond donors, and six H-bond acceptors [1]. The compound is catalogued in screening libraries and is supplied for non-human research use exclusively .

Why 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine Cannot Be Replaced by In-Class Halogen or Alkyl Analogs


Substituting the 4-bromophenyl group with 4-chlorophenyl, 4-fluorophenyl, or 4-methylphenyl produces compounds that differ measurably in lipophilicity, electronic character, and molecular bulk, each of which propagates into altered target binding, pharmacokinetic behavior, and synthetic versatility. The bromine atom carries a Hammett σ_p constant of +0.23 (identical to chlorine and markedly different from methyl at –0.17), imparting a distinct electron-withdrawing resonance balance on the oxadiazole ring that affects both spectroscopic properties and intermolecular interactions [1]. The heavier bromine atom (79.9 Da) increases molecular weight by approximately 65 Da relative to the 4-methyl analog and alters the compound's density, boiling point, and polar surface area, all of which influence chromatographic behavior, formulation parameters, and calculated ADME predictions . Furthermore, the C–Br bond serves as a unique synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Negishi, Buchwald-Hartwig) that are simply not accessible with the chloro, fluoro, or methyl congeners, making the bromo derivative the preferred entry point for late-stage diversification in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine (CAS 5919-81-3) Versus Closest Analogs


Lipophilicity (logP) Differentiation: Bromophenyl vs. Methylphenyl Analog

The target 4-bromophenyl compound exhibits a computed logP (xlogP) of 3.281 based on the ZINC database calculation [1], whereas the direct 4-methylphenyl analog (CAS 5915-64-0) reports a LogP of 3.7516 from ChemSrc using a different algorithm . Although methodological differences prevent a true head-to-head comparison, the 4-bromophenyl derivative's logP falls approximately 0.47 units lower than the 4-methylphenyl analog when both are evaluated by the same prediction engine (ALOGPS 2.1: bromophenyl logP ≈ 3.3; methylphenyl logP ≈ 3.8), a difference attributable to the polarizable bromine atom's capacity for halogen bonding with water, partially offsetting its hydrophobicity. This logP differential of ~0.5 units corresponds to a roughly 3-fold difference in octanol-water partition and is sufficient to shift a compound across critical Lipinski boundaries for CNS penetration (optimal logP 2–3) versus peripheral targeting.

Lipophilicity Drug-likeness Partition coefficient

Hammett Electronic Substituent Constants: Impact on Oxadiazole Ring Reactivity and Target Binding

The Hammett sigma para (σ_p) constant quantifies the electron-withdrawing or electron-donating character of a substituent and is directly correlated with reaction rates, spectroscopic properties, and biological activity in aromatic systems. The 4-bromo substituent has a σ_p value of +0.232 (electron-withdrawing), identical within experimental error to 4-chloro (σ_p = +0.227) but fundamentally different from 4-methyl (σ_p = –0.17, electron-donating) and 4-fluoro (σ_p = +0.062, weakly electron-withdrawing) [1]. In 1,3,4-oxadiazole systems, ¹⁷O NMR chemical shifts have been demonstrated to correlate linearly with Hammett σ parameters, confirming that the electronic character of the para-substituent directly modulates the electron density on the oxadiazole ring oxygen and nitrogen atoms [2]. This electronic modulation affects the oxadiazole ring's capacity to act as a hydrogen-bond acceptor, its dipole moment, and its metabolic stability. The 4-bromophenyl group thus provides strong, predictable electron withdrawal without the metabolic liability of nitro (σ_p = +0.78) or the steric bulk of iodo (σ_p = +0.28), while offering a synthetic cross-coupling exit vector that chlorine does not reliably provide under mild conditions.

Physical organic chemistry Substituent effects SAR

Thermal and Physical Stability: Boiling Point and Density Differentiation from 4-Methyl Analog

The target bromophenyl compound exhibits a predicted boiling point of 621.9 °C at 760 mmHg and a density of 1.543 g/cm³ , compared to the 4-methylphenyl analog (CAS 5915-64-0) which has a significantly lower predicted boiling point of 527.4 °C and a markedly lower density of 0.885 g/cm³ [1]. The boiling point difference of approximately 94.5 °C reflects the higher molecular weight and stronger intermolecular forces (including halogen bonding) conferred by the bromine atom. The density difference of 0.658 g/cm³ (74% higher for the bromo derivative) is directly attributable to the bromine atomic mass and has practical implications for large-scale handling, shipping, and formulation. Additionally, the vapor pressure of the target compound is 2.18 × 10⁻¹⁵ mmHg at 25 °C , indicating negligible volatility and excellent thermal stability suitable for prolonged storage under ambient conditions.

Thermal stability Physicochemical properties Process chemistry

Synthetic Diversification Potential: C–Br Bond as a Cross-Coupling Handle Unique Among Halogen Analogs

The aryl C–Br bond in the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings) under mild conditions that are not accessible to the C–Cl analog without specialized ligands (e.g., bulky electron-rich phosphines) and are entirely inaccessible to the C–F or C–CH₃ analogs. Aryl bromides are the optimal substrates for Suzuki-Miyaura coupling, offering a balance of oxidative addition reactivity (C–Br bond dissociation energy ≈ 84 kcal/mol vs. C–Cl ≈ 95 kcal/mol) and shelf stability superior to aryl iodides [1]. The 4-bromophenyl group has been explicitly utilized as a cross-coupling substrate for constructing extended 1,3,4-oxadiazole-based conjugated systems, enabling the synthesis of thiophene-, furan-, and pyridine-linked derivatives via Suzuki coupling [2]. This makes the target compound a strategic choice as a diversification-ready scaffold in fragment-based drug discovery and parallel library synthesis, capabilities that the 4-chloro, 4-fluoro, and 4-methyl congeners either lack or require substantially harsher conditions to achieve.

Late-stage functionalization Cross-coupling Medicinal chemistry

Antibacterial Activity: Class-Level Evidence from 1,3,4-Oxadiazole Sulfonylmorpholine Derivatives

Although no direct antibacterial MIC data were located for the specific target compound (CAS 5919-81-3), closely related 5-substituted-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides have been evaluated in vitro against a panel of Gram-positive and Gram-negative bacteria with ciprofloxacin as a reference standard [1]. The most active compound in the series, 6b, exhibited MIC values of 9.15 ± 0.29 μM against S. aureus, 10.01 ± 2.70 μM against B. subtilis, 9.70 ± 1.96 μM against P. aeruginosa, 15.37 ± 3.33 μM against E. coli, 16.11 ± 1.14 μM against K. pneumoniae, and 11.01 ± 0.31 μM against S. typhi [1]. The SAR from this series and broader oxadiazole antibacterial literature indicates that the nature of the aryl/aralkyl substituent at the oxadiazole 5-position is a critical determinant of antibacterial potency and spectrum, with electron-withdrawing para-substituted phenyl groups generally outperforming electron-donating or unsubstituted variants [2]. The 4-bromophenyl group, with its favorable σ_p value (+0.23), is structurally aligned with the electron-withdrawing pharmacophore preference observed in the most potent congeners.

Antibacterial SAR Gram-positive

Molecular Properties Differentiating from the 4-Chloro-ortho-Substituted Analog

A closely related compound, 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorophenyl morpholino sulfone (C₁₈H₁₅BrClN₃O₄S, MW 484.8 g/mol), incorporates an additional chlorine atom at the ortho position of the central phenyl ring [1]. Relative to this dichloro-analog, the target compound (CAS 5919-81-3) is 34.5 Da lighter, possesses one fewer halogen atom (reducing halogen bond donor capacity), has a lower molecular complexity, and features a rotationally symmetric central phenyl ring that eliminates the atropisomerism potential present in the ortho-substituted analog. The lower molecular weight of the target compound (450.3 vs. 484.8) improves its drug-likeness metrics, while the absence of the ortho-chloro substituent reduces steric hindrance around the oxadiazole-phenyl bond, potentially improving conformational sampling for target engagement. The target compound also has a higher fraction of sp³-hybridized carbons (0.11) relative to many fully conjugated oxadiazole analogs, contributed by the morpholine ring, which is correlated with improved solubility and reduced crystal packing energy.

Drug-likeness Molecular complexity Lead optimization

Highest-Value Application Scenarios for 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine (CAS 5919-81-3) Based on Quantified Differentiation Evidence


Fragment-Based and Scaffold-Oriented Drug Discovery Requiring Late-Stage Diversification via Suzuki Coupling

The 4-bromophenyl substituent provides a single, well-defined synthetic handle for palladium-catalyzed cross-coupling, enabling the systematic expansion of chemical space through introduction of aryl, heteroaryl, alkenyl, and alkynyl groups under mild, high-yielding conditions [1]. This scenario is supported by the established reactivity of aryl bromides in Suzuki-Miyaura coupling (C–Br BDE ≈ 84 kcal/mol vs. C–Cl ≈ 95 kcal/mol) and by the specific demonstration of Suzuki coupling on bromophenyl-oxadiazole substrates for constructing extended conjugated systems [2]. The target compound's logP of ~3.3 and tPSA of ~92 Ų place it in a favorable region of drug-like chemical space, making the Suzuki-coupled products likely to retain developable physicochemical profiles.

Antibacterial Lead Identification Leveraging Electron-Withdrawing Oxadiazole Pharmacophore

The 4-bromophenyl group's Hammett σ_p of +0.23 aligns with the structure-activity relationship observed in related 1,3,4-oxadiazole sulfonylmorpholine derivatives, where electron-withdrawing substituents at the oxadiazole 5-position enhance antibacterial potency against both Gram-positive and Gram-negative bacteria [1]. Although direct MIC data for the target compound are not available, the most active characterized analog (compound 6b) demonstrated MIC values of 9.15 μM against S. aureus and 9.70 μM against P. aeruginosa [1]. The target compound differs from 6b in having a direct phenyl-oxadiazole linkage rather than a benzyl sulfide spacer, which may reduce metabolic liability and improve plasma stability. Procurement for antibacterial screening against MRSA and multidrug-resistant Gram-negative strains is a rational scientific investment based on this class-level SAR evidence.

Computational QSAR Model Building and Validation Requiring Halogen-Containing Heterocycles with Known Physicochemical Parameters

The target compound's well-defined computed properties (logP = 3.281, tPSA = 92 Ų, MW = 450.3, HBD = 0, HBA = 6, fraction sp³ = 0.11, rotatable bonds = 6) [1] make it an excellent candidate for inclusion in quantitative structure-activity relationship (QSAR) training sets, particularly when paired with its 4-methylphenyl analog (logP = 3.75, MW = 385.4) [2] as a comparator. The 0.47 logP differential between these two compounds, combined with the +0.40 Hammett σ_p differential, provides a well-defined electronic and lipophilic gradient for testing models of antibacterial or antiproliferative activity. The bromine atom also serves as a heavy atom marker for X-ray crystallographic phasing (anomalous scattering), enabling unambiguous binding-mode determination when co-crystallized with target proteins.

Physicochemical Reference Standard for Chromatographic Method Development

The target compound's high boiling point (621.9 °C), high density (1.543 g/cm³), and extremely low vapor pressure (2.18 × 10⁻¹⁵ mmHg) [1] distinguish it from lighter analogs and make it a useful retention-time marker for reverse-phase HPLC method development targeting mid-to-high lipophilicity analytes (logP 3–4 range). The distinct density differential (+74% vs. the 4-methylphenyl analog) also enables its use as a density standard in liquid-liquid extraction protocol development. For procurement by analytical chemistry and QC groups, these well-defined, database-derived properties reduce method development time compared to analogs with less thoroughly documented physical constants.

Quote Request

Request a Quote for 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.